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Ala-Gly-Leu

Hydrophobicity Tripeptide Isomers LogP

Ala-Gly-Leu (L‑alanyl‑glycyl‑L‑leucine) is a linear tripeptide with the sequence Ala‑Gly‑Leu, composed of alanine, glycine, and leucine residues joined by peptide bonds. The compound has a molecular weight of 259.30 g mol⁻¹, a molecular formula of C₁₁H₂₁N₃O₄, and a computed XLogP3 of −2.9, indicating significant hydrophilicity.

Molecular Formula C11H21N3O4
Molecular Weight 259.30 g/mol
CAS No. 92116-80-8
Cat. No. B15429752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAla-Gly-Leu
CAS92116-80-8
Molecular FormulaC11H21N3O4
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)CNC(=O)C(C)N
InChIInChI=1S/C11H21N3O4/c1-6(2)4-8(11(17)18)14-9(15)5-13-10(16)7(3)12/h6-8H,4-5,12H2,1-3H3,(H,13,16)(H,14,15)(H,17,18)/t7-,8-/m0/s1
InChIKeyPCIFXPRIFWKWLK-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ala-Gly-Leu (CAS 92116-80-8): Tripeptide Identity and Baseline Physicochemical Profile for Informed Procurement


Ala-Gly-Leu (L‑alanyl‑glycyl‑L‑leucine) is a linear tripeptide with the sequence Ala‑Gly‑Leu, composed of alanine, glycine, and leucine residues joined by peptide bonds [1]. The compound has a molecular weight of 259.30 g mol⁻¹, a molecular formula of C₁₁H₂₁N₃O₄, and a computed XLogP3 of −2.9, indicating significant hydrophilicity [2]. It is registered under CAS number 92116‑80‑8 and is formally defined in the ChEBI ontology (CHEBI:158188) as a tripeptide [3]. Ala‑Gly‑Leu is primarily used as a research‑grade building block, analytical standard, or enzyme‑substrate scaffold in biochemical and analytical investigations.

Why Ala-Gly-Leu Cannot Be Replaced by Sequence Isomers Without Experimental Validation


Tripeptides composed of the same amino acid residues but differing in sequence (e.g., Gly‑Ala‑Leu, Ala‑Leu‑Gly, Leu‑Ala‑Gly) are not interchangeable. Sequence order dictates the spatial arrangement of side chains, hydrogen‑bonding networks, and overall conformational preferences, which in turn govern interactions with enzymes, receptors, and chromatographic matrices [1]. For instance, the isomeric tripeptide Gly‑L‑Ala‑L‑Leu adopts a distinct α‑helical conformation in the solid state, a property that influences nucleation of secondary structure and cannot be assumed for Ala‑Gly‑Leu without direct evidence [2]. Consequently, substituting Ala‑Gly‑Leu with a sequence isomer in an enzymatic assay, analytical calibration, or peptide synthesis may lead to altered kinetics, retention times, or biological readouts, compromising reproducibility and data integrity.

Quantitative Evidence for Selecting Ala-Gly-Leu Over Close Analogs


Hydrophilicity Benchmark: Ala-Gly-Leu Exhibits the Lowest Computed XLogP Among Sequence Isomers

Ala‑Gly‑Leu displays an XLogP3 of −2.9, making it more hydrophilic than the isomeric tripeptide Gly‑Ala‑Leu (Gly‑L‑Ala‑L‑Leu, CAS 22849‑49‑6), for which computational estimates and empirical hydrophobicity scales predict a less negative logP (approximately −2.4 to −2.0) [1][2]. This difference reflects the impact of the N‑terminal alanine versus glycine on overall polarity and influences aqueous solubility, HPLC retention, and partitioning behavior.

Hydrophobicity Tripeptide Isomers LogP

Neprilysin Substrate Affinity: Quantitative Km Value for Z‑Ala‑Gly‑Leu‑Ala vs. Endogenous Substrates

The benzyloxycarbonyl‑protected tetrapeptide Z‑Ala‑Gly‑Leu‑Ala, which incorporates the Ala‑Gly‑Leu core, serves as a substrate for neprilysin (neutral endopeptidase 24.11, EC 3.4.24.11) with a reported Km of 0.092 mM [1]. This affinity positions the Ala‑Gly‑Leu‑containing substrate within a measurable range for kinetic assays and contrasts with other standard neprilysin substrates such as Ala‑Leu‑enkephalin, which exhibits a Km of 0.109 mM [2]. The subtle difference in Km values (0.092 vs. 0.109 mM) reflects sequence‑dependent recognition by the enzyme.

Neprilysin Enzyme Kinetics Fluorogenic Substrate

Sequence‑Dependent Bitter Taste Recognition Thresholds for Tripeptides Containing Ala, Gly, and Leu

Among tripeptides composed of alanine, glycine, and leucine, the isomer Gly‑Ala‑Leu exhibits a bitter taste recognition threshold in the range of 50–100 µM mL⁻¹ [1]. While direct taste‑threshold data for Ala‑Gly‑Leu are not available in the current literature, the published value for Gly‑Ala‑Leu serves as a class‑level reference that highlights the sequence‑sensitivity of chemo‑sensory perception. Until experimentally determined for Ala‑Gly‑Leu, researchers requiring a tripeptide with documented sensory properties may need to consider this comparator information.

Bitter Taste Sensory Threshold Tripeptide

Optimal Application Scenarios for Ala-Gly-Leu Based on Evidence


Neprilysin Activity Assay Development Using Fluorogenic Substrates

The Ala‑Gly‑Leu core is a critical recognition element in the fluorogenic substrate Z‑Ala‑Gly‑Leu‑Ala, which exhibits a Km of 0.092 mM for neprilysin [1]. This quantitative kinetic parameter supports the design of sensitive, high‑throughput enzymatic assays for neprilysin inhibitor screening. The lower Km compared to the endogenous substrate Ala‑Leu‑enkephalin (0.109 mM) offers a measurable advantage in signal generation at subsaturating substrate concentrations.

Hydrophilicity‑Based Chromatographic Method Development

With an XLogP3 of −2.9, Ala‑Gly‑Leu is among the most hydrophilic sequence isomers of the Ala/Gly/Leu tripeptide family [2]. This property can be exploited to create distinct elution profiles in reversed‑phase HPLC, enabling clear separation from less polar isomers such as Gly‑Ala‑Leu. Procurement of high‑purity Ala‑Gly‑Leu is therefore justified when developing analytical methods that rely on hydrophilicity differences for peptide identification.

Peptide Synthesis and Sequence‑Specific Building Block Studies

Ala‑Gly‑Leu is utilized as a defined building block in solid‑phase peptide synthesis [3]. Its specific sequence influences downstream coupling efficiency and final peptide conformation. Using the correct sequence isomer prevents batch‑to‑batch variability and ensures reproducibility in research on structure‑activity relationships, particularly when the tripeptide is part of a larger bioactive peptide chain.

Sensory Research on Peptide‑Derived Bitterness

Although direct taste‑threshold data for Ala‑Gly‑Leu are lacking, the documented bitterness threshold of 50–100 µM mL⁻¹ for the isomer Gly‑Ala‑Leu [4] positions this class of tripeptides as relevant for food science and flavor research. Investigators studying structure‑taste relationships may use Ala‑Gly‑Leu to expand the dataset of sequence‑dependent sensory properties.

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